molecular formula C17H9F3O3 B3579091 5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE

5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE

Cat. No.: B3579091
M. Wt: 318.25 g/mol
InChI Key: OZASDNIVRBIAPI-UHFFFAOYSA-N
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Description

5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Scientific Research Applications

5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE has several scientific research applications:

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the importance of trifluoromethylated compounds in the pharmaceutical industry and the biological activities associated with the chromeno[2,3-b]chromen scaffold, this compound could be of interest for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE typically involves multiple steps, starting from readily available precursors. . The reaction conditions usually require the presence of a suitable catalyst and specific temperature and pressure conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in large-scale industrial processes.

Chemical Reactions Analysis

Types of Reactions

5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced biological activity, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism of action of 5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE is unique due to its specific structure, which combines the trifluoromethyl group with a dihydro-dioxatetracenone core. This unique combination enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5a-(trifluoromethyl)chromeno[2,3-b]chromen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3O3/c18-17(19,20)16-12(9-10-5-1-3-7-13(10)22-16)15(21)11-6-2-4-8-14(11)23-16/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZASDNIVRBIAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=O)C4=CC=CC=C4OC3(O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE
Reactant of Route 2
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE
Reactant of Route 3
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE
Reactant of Route 4
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE
Reactant of Route 5
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE
Reactant of Route 6
5A-(TRIFLUOROMETHYL)-5A,11-DIHYDRO-5,6-DIOXATETRACEN-11-ONE

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